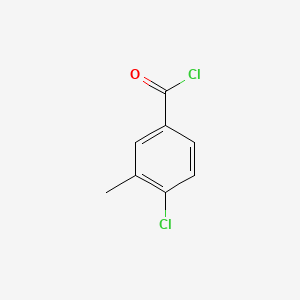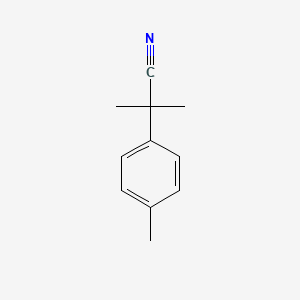
2-Methyl-2-(p-tolyl)propanenitrile
Übersicht
Beschreibung
2-Methyl-2-(p-tolyl)propanenitrile is an organic compound with the molecular formula C11H13N . It is a type of nitrile, which is a class of organic compounds that have a -CN group, also known as a cyano group .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(p-tolyl)propanenitrile consists of a nitrile group (-CN) attached to a propane chain that is substituted with a methyl group and a p-tolyl group .Wissenschaftliche Forschungsanwendungen
Radical Scavenging Activity
2-Methyl-2-(p-tolyl)propanenitrile has been investigated for its radical scavenging activity, particularly in photoinitiated crosslinking of acrylate formulations. This compound has shown efficiency in scavenging 2-cyano-2-propyl radicals, which are thermally generated, leading to the formation of various chemically stable compounds (Hageman, 1999).
Conformational Analysis
Research on similar compounds, such as 1-p-tolyl-2-phenyl-1-propanone, has involved the conformational analysis using NMR spectroscopy. Such studies provide insights into the structural and chemical properties of these compounds, which can be critical for various applications in chemistry and material science (Kunieda et al., 1983).
Synthesis of Heterocyclic Compounds
2-Methyl-2-(p-tolyl)propanenitrile is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with γ-halocarbonyl compounds has been explored to produce 2-cyanopyrrolidines, which are valuable in organic synthesis and pharmaceutical applications (Grygorenko et al., 2007).
Antimicrobial Activity
This compound has been used as a key synthon in the preparation of a variety of heterocyclic substances with promising antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast. Such research highlights its potential in the development of new antimicrobial agents (Behbehani et al., 2011).
Metabolic Engineering
In the field of biotechnology, related compounds like 1,2-propanediol have been metabolically engineered in bacteria like Escherichia coli for the production of enantiomerically pure compounds from renewable resources, indicating potential biotechnological applications of similar compounds (Altaras & Cameron, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBTPVGIGROGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494716 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(p-tolyl)propanenitrile | |
CAS RN |
40119-34-4 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




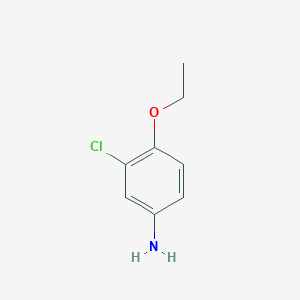
![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)
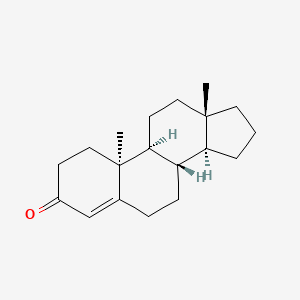

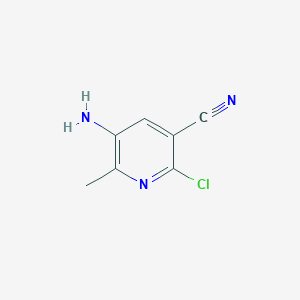
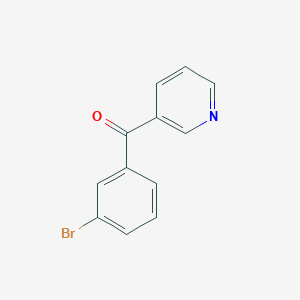
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)

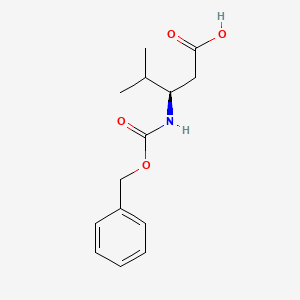
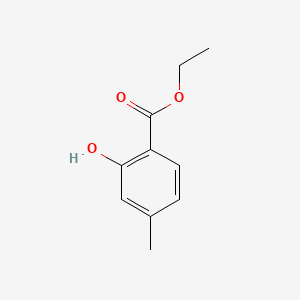

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
